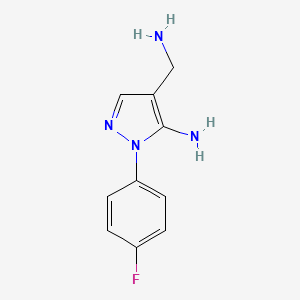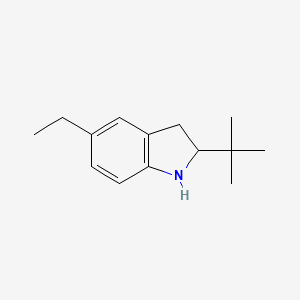![molecular formula C12H15NO2 B11893870 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where an indene and a pyrrolidine ring are connected through a spiro carbon, with hydroxyl groups attached at the 5 and 6 positions. This structural motif is significant in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the generation of azomethine ylides in situ, which then react with alkenes to form the spirocyclic structure. The reaction conditions often include the use of silver acetate as a catalyst and a tertiary amine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione
Uniqueness
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is unique due to the presence of hydroxyl groups at the 5 and 6 positions. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroindene-2,2'-pyrrolidine]-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c14-10-4-8-6-12(2-1-3-13-12)7-9(8)5-11(10)15/h4-5,13-15H,1-3,6-7H2 |
Clave InChI |
AIBZJKVSQLOSII-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=CC(=C(C=C3C2)O)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


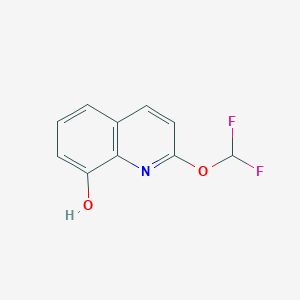
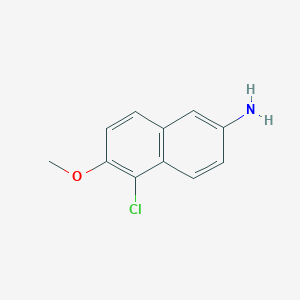



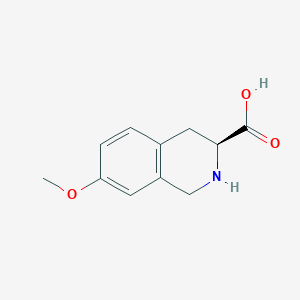

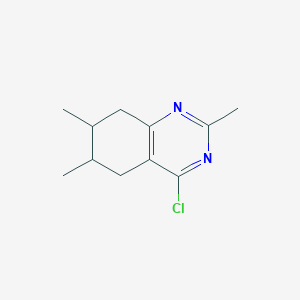
![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)
